
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) (CMF-CMP) is a novel nucleoside analog that has been developed for use in the synthesis of fluorinated DNA and RNA. This compound has been studied for its potential use in a variety of therapeutic and research applications. CMF-CMP has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)' involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the chloromethyl group at the 4-position of the cytidine base. The 2'-fluoro group is then introduced, followed by the esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid.
Starting Materials
Cytidine, 2-methylpropanoic acid, Thionyl chloride, Methanol, Triethylamine, 2-fluoro-2'-deoxyuridine, Chloromethyl methyl ether, Dimethylformamide, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, 4-dimethylaminopyridine
Reaction
Protection of the 3' and 5' hydroxyl groups on cytidine with 2-methylpropanoic anhydride and diisopropylethylamine, Introduction of the chloromethyl group at the 4-position of the cytidine base using chloromethyl methyl ether and triethylamine, Deprotection of the 2'-hydroxyl group using thionyl chloride and methanol, Introduction of the 2-fluoro group using 2-fluoro-2'-deoxyuridine and dimethylformamide, Esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine, Purification of the final product
Mecanismo De Acción
The mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood. It is believed that the fluorine atom in 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) interacts with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs. This interaction is thought to increase the affinity of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) for the strands, allowing it to bind more tightly.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) have not been extensively studied. However, it has been shown to have some anti-viral activity in vitro. It has also been shown to have some anti-tumor activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it allows for the study of the effects of fluorination on DNA and RNA. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
The main limitation of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it is not as readily available as other nucleoside analogs. Additionally, the mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
There are a number of potential future directions for the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate). These include the development of novel therapeutic applications, such as the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) as an anti-cancer or anti-viral agent. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the binding of small molecules to DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. Finally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the structure and function of DNA and RNA.
Aplicaciones Científicas De Investigación
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has been studied for its potential use in a variety of scientific research applications. It has been used as a tool for the study of DNA and RNA structure and function. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on the binding of small molecules to DNA and RNA.
Propiedades
Número CAS |
1445383-02-3 |
|---|---|
Nombre del producto |
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) |
Fórmula molecular |
C₁₈H₂₅ClFN₃O₆ |
Peso molecular |
433.86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



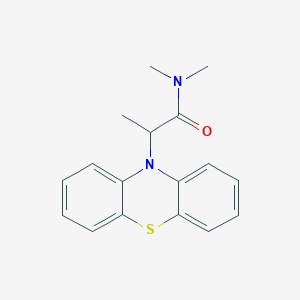
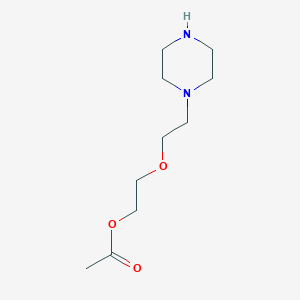
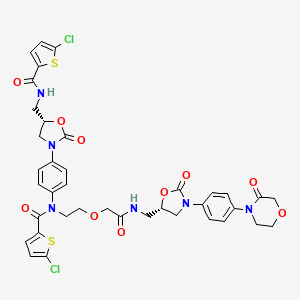
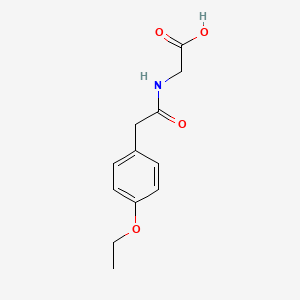
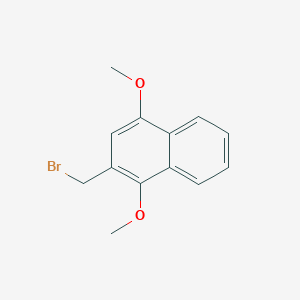
![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)